Ginsenoside Rg31 - 74964-14-0

Ginsenoside Rg31

Catalog Number: EVT-10920712
CAS Number: 74964-14-0
Molecular Formula: C42H70O12
Molecular Weight: 767.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Ginsenoside Rg31 is primarily obtained from the roots and leaves of Panax ginseng and other related species. The extraction of ginsenosides typically involves solvent extraction techniques followed by purification processes such as chromatography to isolate specific compounds like Rg31. Other sources include fermented ginseng products, where microbial fermentation can alter the composition and enhance the concentration of certain ginsenosides.

Classification

Ginsenoside Rg31 belongs to the family of dammarane-type ginsenosides. This classification is based on its molecular structure, which features a dammarane skeleton with various sugar moieties attached. It is part of a larger group of ginsenosides that includes well-known compounds like Rb1, Rb2, and Rg1, each exhibiting distinct pharmacological effects.

Synthesis Analysis

Methods

The synthesis of ginsenoside Rg31 can be achieved through various methods, including:

  • Natural Extraction: This involves extracting the compound from natural sources using solvents like ethanol or methanol.
  • Biotransformation: Microbial fermentation can be employed to convert precursor compounds into ginsenoside Rg31. For example, engineered yeast strains have been developed to enhance the biosynthesis of ginsenosides through metabolic engineering techniques .
  • Chemical Synthesis: While less common for ginsenosides due to their complex structures, chemical synthesis methods may involve multi-step reactions starting from simpler sterols or sapogenins.

Technical Details

The extraction process often utilizes liquid chromatography techniques such as high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry for accurate quantification and identification . The biotransformation process typically involves the use of specific enzymes such as glycosyltransferases to facilitate the glycosylation steps necessary for forming ginsenosides from aglycone precursors.

Molecular Structure Analysis

Structure

Ginsenoside Rg31 has a complex molecular structure characterized by a dammarane backbone with specific sugar moieties attached at designated positions. The general formula for ginsenosides is CnHmOpC_{n}H_{m}O_{p}, where n, m, and p vary depending on the specific ginsenoside.

Data

The molecular weight of ginsenoside Rg31 is approximately 688.8 g/mol. Its structural formula includes multiple hydroxyl groups (-OH) and glycosidic linkages that contribute to its solubility and biological activity.

Chemical Reactions Analysis

Reactions

Ginsenoside Rg31 participates in various chemical reactions typical for glycosides, including hydrolysis under acidic or enzymatic conditions to release its aglycone form. The aglycone can further undergo metabolic transformations within biological systems.

Technical Details

In vitro studies often involve assessing the stability of ginsenoside Rg31 under different pH levels and temperatures to understand its reactivity and potential degradation pathways. Analytical methods such as HPLC are used to monitor these reactions quantitatively.

Mechanism of Action

Process

Ginsenoside Rg31 exerts its biological effects through several mechanisms:

  • Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
  • Anti-inflammatory Effects: Ginsenoside Rg31 modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Effects: It promotes neuronal survival and function through modulation of neurotrophic factors and signaling pathways .

Data

Studies have shown that Rg31 can influence signaling pathways involving protein kinases such as extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K), leading to enhanced cell survival in neuronal models .

Physical and Chemical Properties Analysis

Physical Properties

Ginsenoside Rg31 is typically a white to off-white powder at room temperature. It is soluble in water and organic solvents like methanol and ethanol but may exhibit variable solubility depending on pH.

Chemical Properties

The compound is stable under normal storage conditions but may degrade under extreme temperatures or prolonged exposure to light. Its melting point ranges between 200°C to 210°C, indicating thermal stability suitable for various formulations.

Applications

Scientific Uses

Ginsenoside Rg31 has garnered interest in several scientific fields due to its potential health benefits:

Biosynthesis and Biotransformation Pathways of Ginsenoside Rg3

Enzymatic Hydrolysis of Protopanaxadiol-Type Ginsenosides

Enzymatic hydrolysis serves as a highly specific method for converting major protopanaxadiol-type ginsenosides (Rb1, Rb2, Rc, Rd) into the pharmacologically valuable minor ginsenoside Rg3. This process relies on glycoside hydrolases—particularly β-glucosidases—which sequentially cleave sugar moieties attached to the C-3 and C-20 positions of the protopanaxadiol aglycone. For instance, Rb1 undergoes stepwise deglycosylation: its outer glucose at C-20 is removed first to yield Rd, followed by cleavage of the inner glucose at C-3 to produce Rg3 [1] [10].

The efficiency of this transformation hinges on enzyme specificity. A novel β-glucosidase (BglL.gin-952) identified in Lactobacillus ginsenosidimutans demonstrates exceptional selectivity for the C-3 glucose of Rb1 and Rd, achieving a 74.3% conversion yield of Rg3(S) from Rb1 in scaled-up production [10]. Similarly, β-glucosidases from Flavobacterium johnsoniae (BglBX10) hydrolyze the C-20 outer glucose of Rb1 to generate Rd, which is further converted to Rg3(S) [6].

Table 1: Enzymatic Pathways for Rg3 Production from Major Ginsenosides

SubstrateEnzymeCleavage SiteProduct SequenceYield
Rb1BglBX10 (F. johnsoniae)C-20 outer glucoseRb1 → Rd → Rg3(S)61% [6]
Rb1BglL.gin-952 (L. ginsenosidimutans)C-3 glucoseRb1 → Rd → Rg3(S)74.3% [10]
RdUGTPg29 (P. ginseng)C-3 glucoseRd → Rg395.89% [1]

Microbial Conversion Strategies Using Lactococcus lactis and β-Glucosidases

Microbial biotransformation leverages engineered probiotics for efficient, food-safe Rg3 production. Lactococcus lactis subsp. cremoris NZ9000, a Generally Recognized As Safe (GRAS) strain, has been genetically modified to express heterologous β-glucosidases. When transformed with the BglBX10 gene from Flavobacterium johnsoniae, permeabilized Lactococcus lactis cells convert Rb1 and Rd to Rg3(S) with a yield of 61% [2] [6].

Critical advancements include:

  • Permeabilization Techniques: Treatment with xylene enhances substrate accessibility to intracellular enzymes, boosting conversion rates [6].
  • Sequential Reaction Systems: Combining Lactococcus lactis strains expressing complementary enzymes (e.g., BglBX10 with Paenibacillus mucilaginosus BglPm) enables multi-step conversions. For example, Rb1 is first transformed to Rg3(S) by BglBX10, followed by BglPm-mediated hydrolysis to compound K, achieving 70% yield [6].
  • Food-Grade Fermentation: Culturing Lactobacillus ginsenosidimutans in Basel Food-Grade medium facilitates direct Rg3(S) enrichment from ginseng extracts, aligning with industrial safety standards [10].

Table 2: Microbial Platforms for Rg3 Production

Host StrainEnzyme ExpressedSubstrateProductYield
Lactococcus lactis NZ9000BglBX10Rb1/RdRg3(S)61% [6]
Lactobacillus ginsenosidimutansEndogenous enzymesPPD-type mixRg3(S)High (Gram-scale) [10]
Recombinant Escherichia coliBglL.gin-952Rb1Rg3(S)30 g from 50 g Rb1 [10]

Stereospecific Biocatalysis for 20(S)-Rg3 vs. 20(R)-Rg3 Epimer Production

The C-20 hydroxyl group configuration dictates Rg3’s stereoisomeric forms: 20(S)-Rg3 and 20(R)-Rg3. These epimers exhibit distinct bioactivities due to differential interactions with cellular targets. 20(S)-Rg3 predominates in biological systems and demonstrates superior anticancer effects, while 20(R)-Rg3 is primarily generated through thermal processing (e.g., red ginseng preparation) [1] [3].

Biological systems achieve stereocontrol through:

  • Microbial Stereoselectivity: Enzymes like BglL.gin-952 and BglBX10 exclusively produce 20(S)-Rg3 by hydrolyzing glucose moieties while preserving the S-configured hydroxyl group [6] [10].
  • Epimer-Specific Functions: In lung adenocarcinoma (A549) cells, 20(R)-Rg3 (but not 20(S)-Rg3) suppresses TGF-β1-induced epithelial-mesenchymal transition by upregulating E-cadherin and inhibiting vimentin expression [3]. Conversely, 20(S)-Rg3 shows higher efficacy in blocking aquaporin-1 in triple-negative breast cancer models [7].
  • Binding Affinity Variations: Molecular docking reveals 20(R)-Rg3’s stronger inhibition of TGF-β1 signaling through Smad2/p38 MAPK pathways, while 20(S)-Rg3 preferentially targets IGF-1R [3] [7].

Table 3: Functional Differences Between Rg3 Epimers

Property20(S)-Rg320(R)-Rg3
Primary Production MethodEnzymatic hydrolysisThermal processing/acid treatment
Anticancer ActivityInhibits IGF-1R/mTOR in breast cancer [7]Blocks TGF-β1-induced EMT in lung cancer [3]
Key Molecular TargetsAquaporin-1, CD44+ stemness markers [7]Smad2, p38 MAPK, MMP-2 [3]

Metabolic Engineering of Panax Species for Enhanced Rg3 Yield

Metabolic engineering optimizes Rg3 biosynthesis in native Panax hosts and heterologous systems like yeast. Strategies include:

  • Overexpression of Pathway Genes: In Panax ginseng hairy roots, overexpression of farnesyl pyrophosphate synthase (PgFPS) increases ginsenoside levels by 2.4-fold. This upregulates downstream genes like dammarenediol synthase (PgDDS) and cytochrome P450s (CYP450), which catalyze protopanaxadiol formation [5] [9].
  • Yeast Cell Factories: Saccharomyces cerevisiae engineered with Panax UDP-glycosyltransferases (UGTs) produces Rg3 de novo. Introduction of UGTPg45 glucosylates protopanaxadiol at C-3 to yield Rh2, while UGTPg29 adds a second glucose to form Rg3. The 2500-fold higher kcat of UGTPg29 versus UGTPg45 explains Rg3’s higher titers in yeast [4] [8].
  • Transcription Factor Modulation: Jasmonic acid elicitation upregulates squalene epoxidase (PgSQE) and β-amyrin synthase (Pgβ-AS) in Panax notoginseng hairy roots, enhancing triterpene backbone flux [5] [9].

Recent advances focus on synthetic biology approaches:

  • A Saccharomyces cerevisiae chassis expressing PgDDS, CYP450, and UGTPg29 produces Rg3 from glucose via the mevalonate pathway, bypassing plant extraction [8].
  • CRISPR-mediated editing of Panax species targets negative regulators of ginsenoside biosynthesis (e.g., squalene synthase inhibitors), though this remains exploratory [9].

Properties

CAS Number

74964-14-0

Product Name

Ginsenoside Rg31

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C42H70O12

Molecular Weight

767.0 g/mol

InChI

InChI=1S/C42H70O12/c1-21(2)10-9-11-22(3)23-12-16-42(8)30(23)24(45)18-28-40(6)15-14-29(39(4,5)27(40)13-17-41(28,42)7)53-38-36(34(49)32(47)26(20-44)52-38)54-37-35(50)33(48)31(46)25(19-43)51-37/h10-11,23-38,43-50H,9,12-20H2,1-8H3/t23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37+,38+,40+,41-,42-/m1/s1

InChI Key

NJUXRKMKOFXMRX-MHOSXIPRSA-N

Canonical SMILES

CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)C

Isomeric SMILES

CC(=CCC=C(C)[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.